molecular formula C9H14ClNO B113068 (3-Aminopropoxy)benzene hydrochloride CAS No. 83708-39-8

(3-Aminopropoxy)benzene hydrochloride

Cat. No.: B113068
CAS No.: 83708-39-8
M. Wt: 187.66 g/mol
InChI Key: JTWGNQQRTPIYSJ-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 195.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropoxy)benzene hydrochloride typically involves the reaction of 3-bromopropoxybenzene with ammonia or an amine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where 3-bromopropoxybenzene is treated with ammonia in the presence of a solvent like methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the complete conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropoxy)benzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Aminopropoxy)benzene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which (3-Aminopropoxy)benzene hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropoxy)benzene
  • (4-Aminopropoxy)benzene
  • (3-Aminopropoxy)toluene

Uniqueness

(3-Aminopropoxy)benzene hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-phenoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWGNQQRTPIYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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